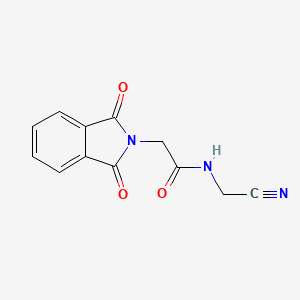
4-ethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-propylbenzamide is an organic compound with the molecular formula C12H17NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a propyl group (-CH2CH2CH3) attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-propylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-propylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-ethoxy-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethoxy-N-propylbenzamide can be compared with other benzamide derivatives, such as:
4-methoxy-N-propylbenzamide: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
4-ethoxy-N-butylbenzamide: Similar structure but with a butyl group (-CH2CH2CH2CH3) instead of a propyl group.
4-ethoxy-N-methylbenzamide: Similar structure but with a methyl group (-CH3) instead of a propyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Properties
CAS No. |
333348-68-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-ethoxy-N-propylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
GSINPXZUBQBYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154957.png)
![1,3-dibutoxy-6H-benzo[c]chromen-6-one](/img/structure/B11154959.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11154965.png)
![4-[(N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl)amino]butanoic acid](/img/structure/B11154973.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11154987.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11154993.png)
![2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11155001.png)

![7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11155014.png)

![1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155023.png)
![6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155031.png)
![6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one](/img/structure/B11155044.png)
![2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide](/img/structure/B11155069.png)
